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Compound of Interest

Compound Name: 3,5-Dibromotyrosine

cat. No.: 83032813

An In-Depth Technical Guide to the Chemical Properties of 3,5-dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-L-tyrosine is a halogenated, non-proteinogenic amino acid, a derivative of the
proteinogenic amino acid L-tyrosine where bromine atoms are substituted at the 3 and 5
positions of the phenyl ring.[1][2][3] While not incorporated into proteins during translation, it is
found in nature, particularly in certain marine organisms and red algae that biosynthesize
brominated aromatic compounds.[1] In the laboratory and pharmaceutical industry, it serves as
a crucial intermediate in medicinal chemistry for synthesizing enzyme inhibitors and receptor
ligands.[1] Its unique structure imparts specific chemical and biological properties, making it a
subject of interest for therapeutic applications, including its potential as an antithyroid drug and
for its neuroprotective effects.[2][4] This guide provides a comprehensive overview of its
chemical properties, synthesis, reactivity, and biological significance, offering field-proven
insights for professionals in research and drug development.

Core Physicochemical Properties

The fundamental characteristics of 3,5-dibromo-L-tyrosine define its behavior in chemical and
biological systems. At room temperature, it presents as a white to off-white crystalline solid.[1]
Its solubility is limited in water but improves in polar organic solvents like methanol and
dimethyl sulfoxide (DMSO).[1]
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Property Value Source(s)
Molecular Formula CoHoBr2NOs [21[31[5]
Molecular Weight 338.98 g/mol [21[31[5]
CAS Number 300-38-9 [1][2][3]
(2S)-2-amino-3-(3,5-dibromo-
IUPAC Name 4-hydroxyphenyl)propanoic [2]
acid
Appearance Crystalline solid [1]
Melting Point 245°C [5]

Boiling Point (Predicted)

416.6 £45.0 °C

[5]

pKa

2.17, 6.45, 7.60 (at 25°C)

[1]

Water Solubility

>50.8 pg/mL

[1]

Storage Temperature

Room Temperature

[1]

Synthesis and Reactivity

Synthesis of 3,5-dibromo-L-tyrosine

The synthesis of 3,5-dibromo-L-tyrosine is most commonly achieved through the direct
electrophilic bromination of L-tyrosine. The electron-donating hydroxyl group on the phenyl ring
activates the ortho positions (C3 and C5), making them susceptible to attack by an electrophilic
bromine source.

A particularly efficient and safe method for gram-scale preparation involves the use of dimethyl
sulfoxide (DMSO) in a hydrobromic acid/acetic acid mixture.[6][7] This approach avoids the
direct handling of elemental bromine in some contexts and provides good yields.

Experimental Protocol: Synthesis via DMSO/HBr Method[6][7]

o Rationale: This protocol leverages the reaction between DMSO and HBr to generate an in
situ electrophilic brominating agent. Using a stoichiometric amount of the reagents allows for
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controlled bromination. A slight excess of the brominating agent ensures the reaction goes to
completion to form the dibrominated product.

Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve L-Tyrosine in a mixture
of glacial acetic acid (AcOH) and aqueous hydrobromic acid (HBr).

Step 2: Initiation of Bromination: While stirring, add approximately 2.2 equivalents of
Dimethyl Sulfoxide (DMSO) to the solution. The reaction is exothermic and should be
controlled.

Step 3: Reaction Conditions: Heat the reaction mixture to between 60-70°C. Maintain this
temperature and continue stirring until reaction completion, which can be monitored by thin-
layer chromatography (TLC).

Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the
product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.qg.,
cold water or ether) to remove impurities, and dry under vacuum. Recrystallization can be
performed if higher purity is required.
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Synthesis Workflow
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Caption: Workflow for the synthesis of 3,5-dibromo-L-tyrosine.

Chemical Reactivity
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The reactivity of 3,5-dibromo-L-tyrosine is governed by its functional groups: the amino acid
moiety (amine and carboxylic acid), the phenolic hydroxyl group, and the brominated aromatic
ring.

e Amino Acid Reactions: The amine and carboxylic acid groups can undergo standard
reactions such as salt formation, esterification, and amide bond formation. In peptide
synthesis, the amine is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group
to allow for its controlled incorporation into a peptide chain.[8]

e Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is
increased by the electron-withdrawing effect of the two bromine atoms.

o Aromatic Ring: The bromine atoms are deactivating and direct further electrophilic
substitution to the remaining positions, although such reactions are less common. The C-Br
bonds can participate in cross-coupling reactions, offering a handle for further derivatization.

Biological Activity and Therapeutic Potential

3,5-dibromo-L-tyrosine is not merely a synthetic curiosity; it exhibits a range of biological
activities that make it a compelling molecule for drug development.

Neuroprotective Effects

Research in animal models has demonstrated that the D-enantiomer of 3,5-dibromo-tyrosine
(3,5-DBr-D-Tyr) possesses significant neuroprotective properties. It has been shown to reduce
infarct volume and improve neurological function in rat models of stroke.[4] Furthermore, it can
suppress seizures induced by pentylenetetrazole (PTZ).[4] A key finding from these studies is
that 3,5-DBr-D-Tyr achieves these therapeutic effects without causing significant adverse
changes in cardiovascular parameters like blood pressure and heart rate, highlighting a
favorable safety profile.[4]

Marker for Oxidative Stress

In the human body, activated eosinophils release eosinophil peroxidase (EPO), an enzyme that
uses bromide ions to generate potent brominating agents.[9] These reactive species can
modify proteins, and tyrosine residues are a primary target. The reaction of protein-bound
tyrosine with these brominating agents forms 3-bromotyrosine and 3,5-dibromotyrosine.[9]
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Consequently, the detection of 3,5-dibromotyrosine in biological tissues can serve as a
specific biomarker for eosinophil-dependent oxidative damage, which is implicated in
inflammatory conditions like asthma and allergic disorders.[9]

Biomarker Pathway
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Caption: Formation of 3,5-dibromotyrosine as a biomarker of oxidative stress.

Other Activities
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3,5-dibromo-L-tyrosine is also classified as an antithyroid drug, though its mechanism and
clinical use in this context are less prominent than other agents.[2][10]

Analytical Methodologies

The quantification of 3,5-dibromo-L-tyrosine, particularly in biological matrices like urine or
tissue, is critical for its study as a biomarker. The gold standard for this application is Liquid
Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS).[11]

Protocol Outline: LC/MS/MS Quantification in Urine[11]

o Rationale: This method provides high sensitivity and specificity. Solid-phase extraction
cleans up the sample, derivatization improves chromatographic behavior and ionization
efficiency, and tandem mass spectrometry allows for unambiguous identification and
guantification using multiple-reaction monitoring (MRM).

o Step 1: Sample Preparation: The urine sample is first purified using solid-phase extraction
(SPE) to remove interfering substances.

o Step 2: Isotopic Dilution: A known amount of a stable isotope-labeled internal standard (e.qg.,
13C-labeled 3,5-dibromo-L-tyrosine) is added to the sample to ensure accurate quantification.

» Step 3: Derivatization: The sample is derivatized, for example, by butylation with n-
butanol/HCI. This process converts the carboxylic acid to a butyl ester, which improves its
chromatographic properties.

o Step 4: LC Separation: The derivatized sample is injected into an HPLC system, typically
with a reverse-phase column (e.g., C18), and separated using a solvent gradient.

o Step 5: MS/MS Detection: The eluent from the LC is directed to a tandem mass
spectrometer. The instrument is set to a multiple-reaction monitoring (MRM) mode, where it
specifically monitors for the precursor-to-product ion transitions unique to both the analyte
and its internal standard.

» Step 6: Quantification: The analyte concentration is determined by comparing the peak area
ratio of the native analyte to its stable isotope-labeled internal standard.
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Safety and Handling

While comprehensive toxicological data is not fully available, 3,5-dibromo-L-tyrosine should be
handled with care in a laboratory setting.[12]

e Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][12]

e Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat.[12] Work should be conducted in a well-ventilated area or under a chemical fume
hood to avoid inhaling dust.[12]

o Storage: Store in a tightly closed container in a dry, well-ventilated place at room
temperature.[1]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not let the product enter drains.[12]

Conclusion

3,5-dibromo-L-tyrosine is a multifaceted molecule with well-defined chemical properties and
significant potential in both chemical synthesis and biomedical research. Its straightforward
synthesis and reactive functional groups make it a valuable building block for medicinal
chemists. Concurrently, its emerging roles as a neuroprotective agent and a specific biomarker
for eosinophil-mediated oxidative stress underscore its importance for drug development
professionals and clinical researchers. A thorough understanding of its chemical characteristics,
reactivity, and biological functions is essential for harnessing its full potential in therapeutic and
diagnostic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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